molecular formula C10H6N2O2 B1665630 Tyrphostin A23 CAS No. 118409-57-7

Tyrphostin A23

Cat. No. B1665630
M. Wt: 186.17 g/mol
InChI Key: VTJXFTPMFYAJJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tyrphostin A23 is a potent inhibitor of EGF receptor kinase activity . It inhibits protein tyrosine kinase and blocks the EGF-dependent autophosphorylation of the receptor . The inhibitors can bind to the EGF receptor kinase domain with different affinities . It also inhibits PDGFR kinase .


Molecular Structure Analysis

The molecular formula of Tyrphostin A23 is C10H6N2O2 . The IUPAC name is 2-[(3,4-dihydroxyphenyl)methylidene]propanedinitrile .


Chemical Reactions Analysis

Tyrphostin A23 has been used to inhibit agonist-induced GP IIb- IIIa activation in permeabilized platelets and in other studies to block calcium channel currents in vascular smooth muscle cells . It can also inhibit the internalization of (125)I-transferrin in Heb7a cells .


Physical And Chemical Properties Analysis

Tyrphostin A23 is a solid at 20 degrees Celsius . It is soluble in DMSO, ethanol, or DMF . It should be stored in a cool, dry place in a tightly sealed container, away from oxidizing agents, acids, and heat .

Safety And Hazards

Tyrphostin A23 should be handled with care. Avoid contact with skin, eyes, or clothing. Avoid ingestion and inhalation. Avoid dust formation .

properties

IUPAC Name

2-[(3,4-dihydroxyphenyl)methylidene]propanedinitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N2O2/c11-5-8(6-12)3-7-1-2-9(13)10(14)4-7/h1-4,13-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTJXFTPMFYAJJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=C(C#N)C#N)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9045215
Record name ((3,4-Dihydroxyphenyl)methylene)-Propanedinitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9045215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tyrphostin A23

CAS RN

118409-57-7
Record name Tyrphostin 23
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=118409-57-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tyrphostin A23
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118409577
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ((3,4-Dihydroxyphenyl)methylene)-Propanedinitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9045215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tyrphostin A23
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TYRPHOSTIN A23
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RV0GCD31OJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

To 11 g (80 mmol) of 3,4-dihydroxybenzaldehyde and 5.5 g (83 mmol) of malononitrile in 40 ml of ethanol, 7 drops of piperidine were added and the mixture was heated at 70° C. for 0.5-1 hour and then poured into water. The resulting solid precipitate was separated by filtration to give 12.7 g (86% yield) of a yellow solid, m.p. 225° C.
Quantity
11 g
Type
reactant
Reaction Step One
Quantity
5.5 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
86%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tyrphostin A23
Reactant of Route 2
Tyrphostin A23
Reactant of Route 3
Reactant of Route 3
Tyrphostin A23
Reactant of Route 4
Tyrphostin A23
Reactant of Route 5
Tyrphostin A23
Reactant of Route 6
Tyrphostin A23

Citations

For This Compound
646
Citations
DN Banbury, JD Oakley, RB Sessions… - Journal of Biological …, 2003 - ASBMB
… We now show that molecular modeling of tyrphostin A23 into the tyrosine-binding pocket in ॖ2 provides a structural explanation for A23 being able to inhibit the interaction between …
Number of citations: 138 www.jbc.org
E Ortiz‐Zapater, E Soriano‐Ortega… - The Plant …, 2006 - Wiley Online Library
… tested whether tyrphostin A23 caused a general block in membrane internalization, which could be responsible for the inhibition of the internalization of Tfn and hTfR by tyrphostin A23. …
Number of citations: 113 onlinelibrary.wiley.com
T Ogura, S Imanishi, T Shibamoto - The Japanese Journal of …, 2001 - jstage.jst.go.jp
… In the present study on guinea pig ventricular myocytes, we have investigated the effects of tyrphostin A23 and its negative analog tyrphostin A1 (1) on background membrane …
Number of citations: 1 www.jstage.jst.go.jp
N Niisato, K Nishio, Y Marunaka - Life sciences, 2002 - Elsevier
… Tyrphostin A23 might have some action on the cAMP-activated CFTR Cl − … by tyrphostin A23. Therefore, we tested whether tyrphostin A23 and A63 (an inactive analog of tyrphostin A23) …
Number of citations: 5 www.sciencedirect.com
BL Martin - Biochemical pharmacology, 1998 - Elsevier
… Tyrphostin A23 contains an additional hydroxyl group compared with A8 and was a weaker inhibitor of calcineurin. A slight amount of steric interference or perturbation of some enzyme…
Number of citations: 19 www.sciencedirect.com
MC Hohnholt, EM Blumrich, HS Waagepetersen… - Neurochemistry …, 2017 - Elsevier
… Tyrphostin A23 inhibits internalization of the transferrin receptor by perturbing the interaction between tyrosine motifs and the medium chain subunit of the AP-2 adaptor complex …
Number of citations: 7 www.sciencedirect.com
S Missan, TF McDonald - British journal of pharmacology, 2004 - Wiley Online Library
… Tyrosine kinase (TK) inhibitors genistein and tyrphostin A23 (A23) inhibited Ca 2+ currents in … Differential effect of Cd 2+ on membrane currents induced by genistein and tyrphostin A23 …
Number of citations: 6 bpspubs.onlinelibrary.wiley.com
CM Crump, JL Williams, DJ Stephens… - Journal of Biological …, 1998 - ASBMB
… We have investigated a range of tyrphostins and demonstrated a specific inhibition of the interaction between μ2 and the TGN38 cytosolic domain by tyrphostin A23 throughin vitro …
Number of citations: 30 www.jbc.org
EM Blumrich, R Kadam, R Dringen - Neurochemical research, 2016 - Springer
Tyrphostin 23 (T23) is a well-known inhibitor of protein tyrosine kinases. To investigate potential acute effects of T23 on the viability and the glucose metabolism of brain cells, we …
Number of citations: 9 link.springer.com
Y Sagara, K Ishige, C Tsai, P Maher - Journal of Biological Chemistry, 2002 - ASBMB
Tyrphostins are a family of tyrosine kinase inhibitors originally synthesized as potential anticarcinogenic compounds. Because tyrphostins have chemical structures similar to those of …
Number of citations: 101 www.jbc.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.